molecular formula C9H11N3O2 B14808689 6-Amino-5-cyclopropoxynicotinamide

6-Amino-5-cyclopropoxynicotinamide

Cat. No.: B14808689
M. Wt: 193.20 g/mol
InChI Key: CEJNOKVNGDXDNF-UHFFFAOYSA-N
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Description

6-Amino-5-cyclopropoxynicotinamide is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.20 g/mol It is a derivative of nicotinamide and features a cyclopropoxy group attached to the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-cyclopropoxynicotinamide can be achieved through several methods. One common approach involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a non-hazardous coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method is efficient and versatile, allowing for the precipitation of pure products within 5 to 10 minutes of reaction time .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of advanced preparation technologies and optimized washing processes can enhance the efficiency and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-cyclopropoxynicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amino and cyclopropoxy groups, which can participate in different chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-cyclopropoxynicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research and industry.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-amino-5-cyclopropyloxypyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O2/c10-8-7(14-6-1-2-6)3-5(4-12-8)9(11)13/h3-4,6H,1-2H2,(H2,10,12)(H2,11,13)

InChI Key

CEJNOKVNGDXDNF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C(=O)N)N

Origin of Product

United States

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